

Application Notes and Protocols for Flow Cytometry Analysis with Jak-IN-36

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Compound of Interest

Compound Name: *Jak-IN-36*

Cat. No.: *B12372758*

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Introduction

Jak-IN-36 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1] This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a significant target for therapeutic intervention in various autoimmune diseases, inflammatory conditions, and cancers.[2][3] Flow cytometry is an indispensable tool for dissecting the cellular effects of JAK inhibitors like **Jak-IN-36**, allowing for the precise measurement of target engagement and downstream signaling events at the single-cell level.

This document provides detailed application notes and protocols for the analysis of **Jak-IN-36**'s effects using flow cytometry, with a focus on intracellular phospho-STAT (pSTAT) staining.

Mechanism of Action and Target Profile

Jak-IN-36, with the chemical name N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine and molecular formula C₂₂H₂₃ClN₆, is a small molecule inhibitor that targets the ATP-binding site of JAK1. By inhibiting JAK1, **Jak-IN-36** blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of genes involved in inflammatory and immune responses.

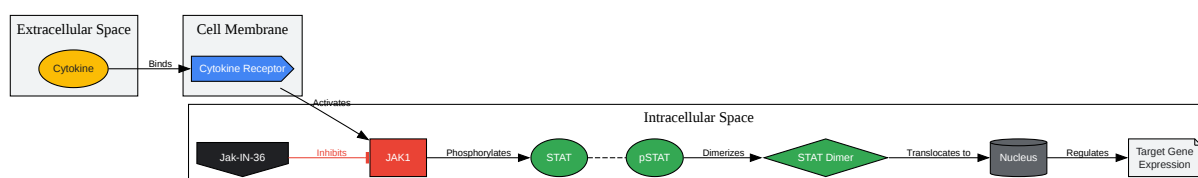
Quantitative Data:

Compound	Target	IC50 (nM)
Jak-IN-36	JAK1	2.2[1]

Note: IC50 values for JAK2, JAK3, and TYK2 are not currently publicly available for **Jak-IN-36**.

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. **Jak-IN-36**, by selectively inhibiting JAK1, disrupts this signaling cascade.

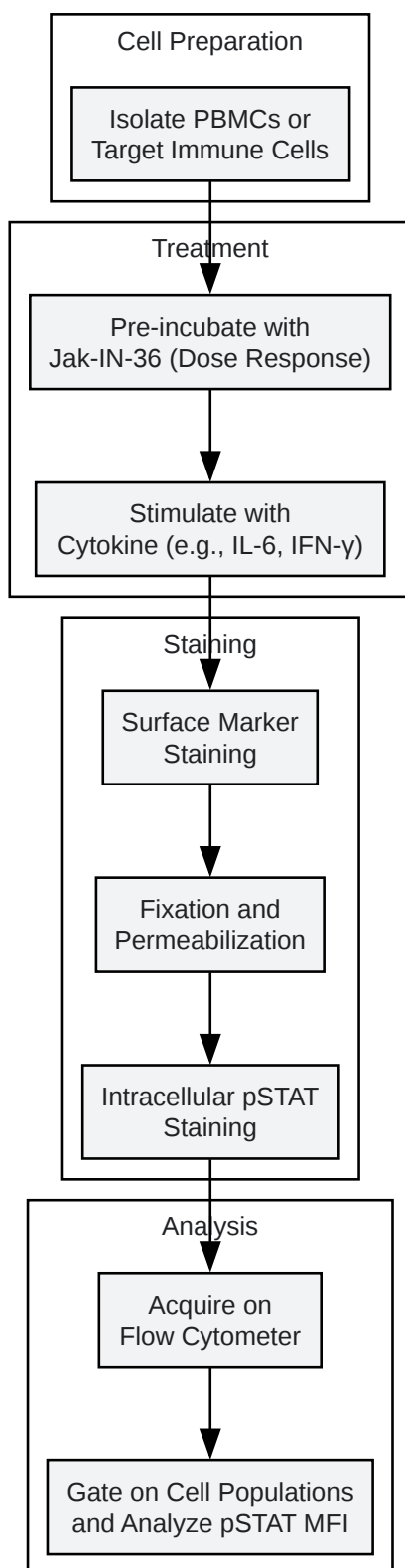


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Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of **Jak-IN-36**.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for assessing the inhibitory effect of **Jak-IN-36** on cytokine-induced STAT phosphorylation in immune cells.



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References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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